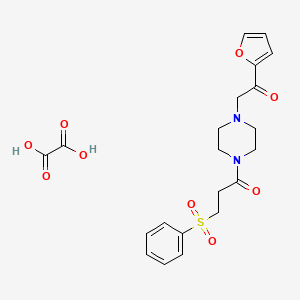

1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

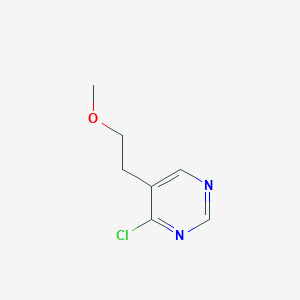

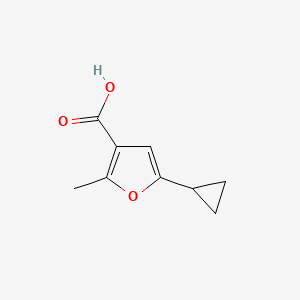

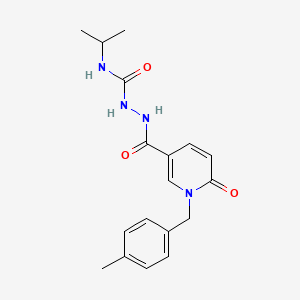

This compound is a complex organic molecule that contains several important functional groups and heterocyclic rings, including a thiophene ring, an oxazole ring, and a piperidine ring. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Molecular Structure Analysis

The molecule contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom and a nitrogen atom . The piperidine ring is a six-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been utilized to produce hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, including those with structures related to thiophene-carboxamide and oxazole derivatives, have been investigated for their antimicrobial, antilipase, and antiurease activities. Some demonstrated moderate to good antimicrobial activity against various microorganisms, with specific compounds exhibiting notable antiurease and antilipase activities (Başoğlu et al., 2013).

1,3-Dipolar Cycloaddition Reactions

The carbon–nitrogen triple bond in aryl thiocyanates, which can be related to thiophene functionalities, has been shown to act as a dipolarophile in 1,3-dipolar cycloadditions. These reactions yield various heterocyclic compounds, including 5-arylthio-1,2,4-oxadiazoles, -thiadiazoles, and -triazoles. Such chemistry is instrumental in developing new compounds with potential pharmaceutical applications (Greig et al., 1987).

Synthesis of N,S-Containing Heterocycles

The Mannich reaction has been applied to synthesize N,S-containing heterocycles, demonstrating the versatility of related compounds in synthesizing complex heterocyclic structures. These compounds may have applications in material science and as intermediates in pharmaceutical synthesis (Dotsenko et al., 2012).

Antimicrobial and Antiviral Activities

Synthesis of 1,4-disubstituted 1,2,3-triazole derivatives bearing piperazine carboxamides and related structures has shown that these compounds exhibit moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This highlights their potential as antimicrobial agents (Jadhav et al., 2017).

Development of Ligands and Materials

A new multidentate ligand featuring thiophene-carboxamide functionalities has been synthesized, characterized, and its crystal structure determined. Such ligands can be crucial in the development of coordination compounds and materials with specific electronic and structural properties (Balaban et al., 2008).

Zukünftige Richtungen

The future directions for this compound could involve further investigation into its synthesis, characterization, and potential biological activities. Given the reported therapeutic properties of thiophene and oxazole derivatives , this compound could be of interest in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

1-[2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c16-12(20)9-1-4-19(5-2-9)14(22)11-7-23-15(17-11)18-13(21)10-3-6-24-8-10/h3,6-9H,1-2,4-5H2,(H2,16,20)(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBKTYLWURSNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2775474.png)

![N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide](/img/structure/B2775482.png)